molecular formula C7H4Br2ClF B8143039 2-Bromo-4-chloro-5-fluorobenzyl bromide

2-Bromo-4-chloro-5-fluorobenzyl bromide

Cat. No. B8143039
M. Wt: 302.36 g/mol
InChI Key: CBRPVBTZGPTRHD-UHFFFAOYSA-N
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Patent
US08324235B2

Procedure details

0.55 mmol of phosphorous tribromid is added dropwise to a solution of 1 mmol of (2-Bromo-4-chloro-5-fluoro-phenyl)-methanol in 40 ml of dichloromethane. The trouble reaction solution is stirred at room temperature for 2 hours, diluted with 100 ml of diethylether and decanted. The supernatant is washed with 10 ml of 2N sodium bicarbonate solution, 20 ml of water and 20 ml of brine, dried over sodium sulfate, filtered and concentrated under reduced pressure at 28° C. to afford the title compound which is identified based on the Rf value.
Quantity
0.55 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[Br:5][C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([F:13])=[CH:8][C:7]=1[CH2:14]O>ClCCl.C(OCC)C>[Br:5][C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([F:13])=[CH:8][C:7]=1[CH2:14][Br:2]

Inputs

Step One
Name
Quantity
0.55 mmol
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
1 mmol
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)Cl)F)CO
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The trouble reaction solution
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
The supernatant is washed with 10 ml of 2N sodium bicarbonate solution, 20 ml of water and 20 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 28° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)Cl)F)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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